molecular formula C10H14N4OS2 B14720976 Theophylline, 8-propylthio-6-thio- CAS No. 6493-28-3

Theophylline, 8-propylthio-6-thio-

Cat. No.: B14720976
CAS No.: 6493-28-3
M. Wt: 270.4 g/mol
InChI Key: ZNLJVMLTVLQCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 8-propylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of propylthio and thio groups to theophylline modifies its chemical properties and potentially its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:

Mechanism of Action

Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 8-propylthio-6-thio- is unique due to the presence of both propylthio and thio groups, which can alter its chemical and biological properties compared to other methylxanthines. These modifications can potentially enhance its therapeutic effects and reduce side effects .

Properties

CAS No.

6493-28-3

Molecular Formula

C10H14N4OS2

Molecular Weight

270.4 g/mol

IUPAC Name

1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12)

InChI Key

ZNLJVMLTVLQCCX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.